molecular formula C17H23NO3 B11938717 (+/-)-Atropine-D3 CAS No. 60365-55-1

(+/-)-Atropine-D3

Cat. No.: B11938717
CAS No.: 60365-55-1
M. Wt: 292.39 g/mol
InChI Key: RKUNBYITZUJHSG-KVOIBRKRSA-N
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Description

(+/-)-Atropine-D3 is a deuterated form of atropine, a tropane alkaloid derived from plants such as Atropa belladonna. This compound is a racemic mixture, meaning it contains equal parts of two enantiomers, which are mirror images of each other. Atropine is well-known for its anticholinergic properties, which means it inhibits the action of the neurotransmitter acetylcholine in the nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-Atropine-D3 typically involves the incorporation of deuterium atoms into the atropine molecule. This can be achieved through various synthetic routes, including:

    Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O).

    Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:

    Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.

    Deuterium Exchange Reactions: Conducting reactions in deuterated solvents to facilitate the incorporation of deuterium atoms.

Chemical Reactions Analysis

Types of Reactions

(+/-)-Atropine-D3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are commonly used oxidizing agents.

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution Reagents: Halogenating agents such as chlorine (Cl2) and bromine (Br2) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield atropine N-oxide, while reduction could produce tropine.

Scientific Research Applications

(+/-)-Atropine-D3 has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to study deuterium incorporation and isotopic labeling.

    Biology: Employed in studies of cholinergic systems to understand the role of acetylcholine in biological processes.

    Medicine: Investigated for its potential therapeutic effects and as a tool to study the pharmacokinetics and pharmacodynamics of atropine.

    Industry: Utilized in the development of new drugs and in the production of deuterated compounds for various applications.

Mechanism of Action

(+/-)-Atropine-D3 exerts its effects by competitively inhibiting muscarinic acetylcholine receptors. This blockade prevents acetylcholine from binding to these receptors, thereby reducing the parasympathetic nervous system’s activity. The molecular targets include muscarinic receptors in the heart, smooth muscles, and glands, leading to effects such as increased heart rate, relaxation of smooth muscles, and reduced glandular secretions.

Comparison with Similar Compounds

Similar Compounds

    Scopolamine: Another tropane alkaloid with similar anticholinergic properties.

    Hyoscyamine: The levorotatory isomer of atropine, which is more pharmacologically active.

    Ipratropium: A synthetic anticholinergic agent used in respiratory conditions.

Uniqueness

(+/-)-Atropine-D3 is unique due to its deuterium incorporation, which can provide insights into metabolic pathways and improve the pharmacokinetic properties of the compound. The presence of deuterium can also enhance the stability and reduce the rate of metabolic degradation.

Properties

CAS No.

60365-55-1

Molecular Formula

C17H23NO3

Molecular Weight

292.39 g/mol

IUPAC Name

[(1S,5R)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate

InChI

InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/t13-,14+,15?,16?/i1D3

InChI Key

RKUNBYITZUJHSG-KVOIBRKRSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3

Origin of Product

United States

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